molecular formula C18H23N3O3S B2614727 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797086-91-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2614727
CAS No.: 1797086-91-9
M. Wt: 361.46
InChI Key: LZUODCILDLYPEY-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring an imidazole ring, a phenyl group, and an azetidine ring with an isobutylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Derivative: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and azetidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s imidazole ring is known for its ability to coordinate with metal ions, making it useful in the design of metal-based drugs and enzyme inhibitors.

Medicine

In medicine, the compound’s potential as a pharmacophore can be explored for the development of new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be applied in various fields including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenyl and azetidine rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the azetidine ring and isobutylsulfonyl group, making it less complex.

    (3-(isobutylsulfonyl)azetidin-1-yl)methanone: Lacks the imidazole and phenyl groups, reducing its potential for metal coordination and hydrophobic interactions.

Uniqueness

The uniqueness of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(2)12-25(23,24)17-10-21(11-17)18(22)16-5-3-15(4-6-16)9-20-8-7-19-13-20/h3-8,13-14,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUODCILDLYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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